![molecular formula C8H9NO3S B2500581 2,3-dihydro-1H-indole-6-sulfonic acid CAS No. 80279-71-6](/img/structure/B2500581.png)
2,3-dihydro-1H-indole-6-sulfonic acid
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Overview
Description
Scientific Research Applications
- Indole derivatives play a crucial role in drug discovery due to their diverse biological activities. Researchers have explored the synthesis of novel compounds based on 2,3-dihydro-1H-indole-6-sulfonic acid for potential drug candidates .
- Anti-inflammatory and Analgesic Properties : Some indole derivatives exhibit anti-inflammatory and analgesic activities. For instance, compounds derived from 2,3-dihydro-1H-indole-6-sulfonic acid have been investigated for their therapeutic potential .
- Indole-3-acetic acid (IAA) , a plant hormone, is produced by the degradation of tryptophan in higher plants. While not directly related to 2,3-dihydro-1H-indole-6-sulfonic acid, understanding indole derivatives contributes to our knowledge of plant growth and development .
Organic Synthesis and Medicinal Chemistry
Plant Hormone Research
Future Directions
Indole is a core structure of many bioactive compounds due to its high affinity to bind with most biological targets . Therefore, the synthesis of indole derivatives has seen considerable activity in recent years . This includes the development of synthetic approaches to indazoles, which are indole derivatives . These developments suggest that there could be future research directions involving 2,3-dihydro-1H-indole-6-sulfonic acid and related compounds.
Mechanism of Action
Target of Action
2,3-Dihydro-1H-indole-6-sulfonic acid is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
properties
IUPAC Name |
2,3-dihydro-1H-indole-6-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRSKXDRZWSQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-6-sulfonic acid |
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